1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure comprising a pyrazole ring substituted with a 4-chlorophenyl group and a thiophen-2-yl group, along with a carboxylic acid functional group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The presence of the carboxylic acid group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole: Lacks the carboxylic acid group.
1-(4-Methylphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: Substitutes the chlorine atom with a methyl group.
1-(4-Chlorophenyl)-3-(furan-2-YL)-1H-pyrazole-5-carboxylic acid: Replaces the thiophene ring with a furan ring.
Uniqueness: 1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the chlorine atom and the thiophene ring enhances its reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
618382-79-9 |
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Molecular Formula |
C14H9ClN2O2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-3-5-10(6-4-9)17-12(14(18)19)8-11(16-17)13-2-1-7-20-13/h1-8H,(H,18,19) |
InChI Key |
UCZHRNRPTVAEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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